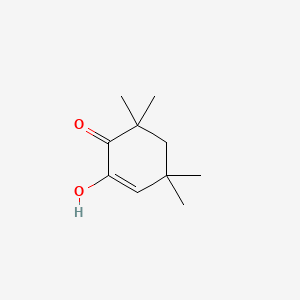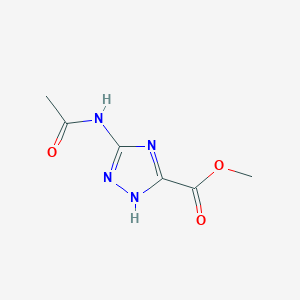
methyl 3-acetamido-1H-1,2,4-triazole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
methyl 3-acetamido-1H-1,2,4-triazole-5-carboxylate is a heterocyclic compound that belongs to the triazole family This compound is known for its unique structure, which includes a triazole ring substituted with an acetylamino group and a carboxylic acid methyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-acetamido-1H-1,2,4-triazole-5-carboxylate typically involves the acetylation of methyl 5-amino-1H-[1,2,4]triazole-3-carboxylate. The reaction is carried out using acetic anhydride (Ac2O) as the acetylating agent. The process is highly regioselective, leading to the formation of the desired product without significant side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
methyl 3-acetamido-1H-1,2,4-triazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The acetylamino and ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
methyl 3-acetamido-1H-1,2,4-triazole-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in drug development.
Industry: It is utilized in the synthesis of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of methyl 3-acetamido-1H-1,2,4-triazole-5-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The acetylamino group can form hydrogen bonds with active sites, while the triazole ring can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl-1H-1,2,4-triazole-3-carboxylate: Similar in structure but lacks the acetylamino group.
5-Amino-1H-1,2,4-triazole-3-carboxylic acid methyl ester: Similar but with an amino group instead of an acetylamino group.
1H-1,2,4-Triazole-3-carboxylic acid: Lacks the ester and acetylamino groups.
Propriétés
Formule moléculaire |
C6H8N4O3 |
|---|---|
Poids moléculaire |
184.15 g/mol |
Nom IUPAC |
methyl 3-acetamido-1H-1,2,4-triazole-5-carboxylate |
InChI |
InChI=1S/C6H8N4O3/c1-3(11)7-6-8-4(9-10-6)5(12)13-2/h1-2H3,(H2,7,8,9,10,11) |
Clé InChI |
BQKSBCYRDTWIPR-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=NNC(=N1)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Chloro-2-phenylpyrido[2,3-D]pyrimidine](/img/structure/B8772933.png)
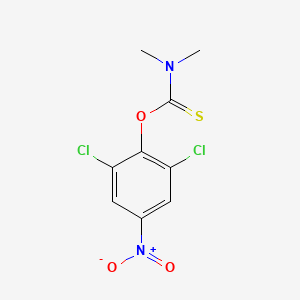

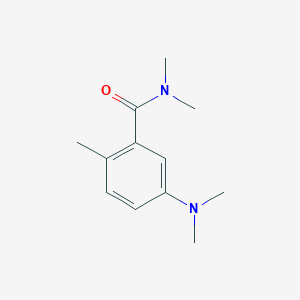
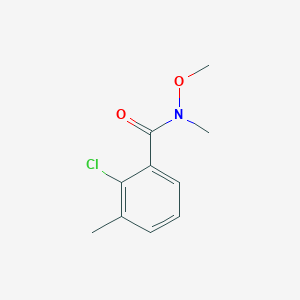
![4-fluoro-N-[(4-methylphenyl)methyl]aniline](/img/structure/B8772977.png)
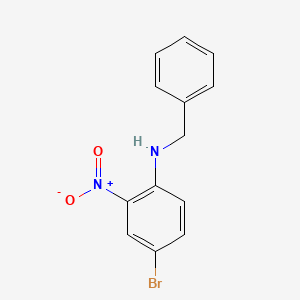
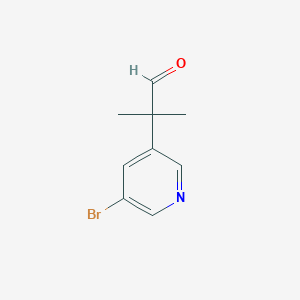
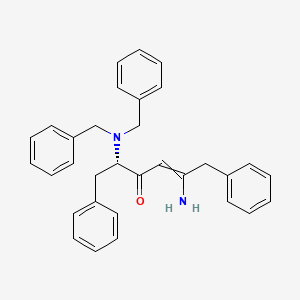

![2-amino-8-bromo-9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B8772998.png)
